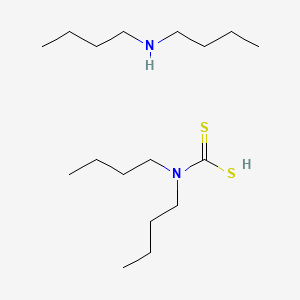
Dibutylammonium dibutyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylammonium dibutyldithiocarbamate is an organic compound known for its unique chemical properties and applications. It is commonly used as a chemical intermediate in the synthesis of other organic compounds and has applications in various industrial processes. The compound is typically a colorless to pale yellow oily liquid that is soluble in organic solvents such as alcohols, ketones, and ethers but insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutylammonium dibutyldithiocarbamate can be synthesized through the reaction of dibutylamine with carbon disulfide in the presence of an alcohol solvent. The reaction typically involves dissolving dibutylamine in an anhydrous ether or ethanol solution, followed by the addition of carbon disulfide at low temperatures. The mixture is then stirred and gradually warmed to room temperature, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutylammonium dibutyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The compound can participate in substitution reactions, where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and other electrophiles.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and thiols.
Substitution: Various substituted dithiocarbamates.
Wissenschaftliche Forschungsanwendungen
Dibutylammonium dibutyldithiocarbamate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized as a stabilizer in the production of rubber and plastics, and as a corrosion inhibitor
Wirkmechanismus
The mechanism of action of dibutylammonium dibutyldithiocarbamate involves its ability to form stable complexes with metal ions. These complexes can inhibit various biological processes, such as proteasome activity and RNA/DNA synthesis, leading to cell apoptosis. The compound’s sulfur atoms play a crucial role in binding to metal ions, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutylammonium acetate
- Dibutylammonium propanoate
- Dibutylammonium butanoate
Uniqueness
Dibutylammonium dibutyldithiocarbamate is unique due to its strong chelating ability and stability in forming metal complexes. This property makes it particularly useful in applications requiring robust and stable metal-ligand interactions, such as in catalysis and material science .
Eigenschaften
CAS-Nummer |
2391-80-2 |
|---|---|
Molekularformel |
C9H19NS2.C8H19N C17H38N2S2 |
Molekulargewicht |
334.6 g/mol |
IUPAC-Name |
N-butylbutan-1-amine;dibutylcarbamodithioic acid |
InChI |
InChI=1S/C9H19NS2.C8H19N/c1-3-5-7-10(9(11)12)8-6-4-2;1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3,(H,11,12);9H,3-8H2,1-2H3 |
InChI-Schlüssel |
YPQOCKOIFRNBQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCCCC.CCCCN(CCCC)C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


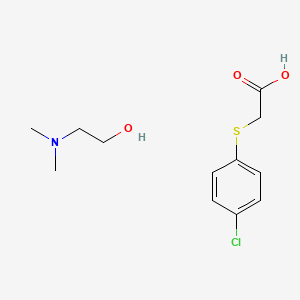
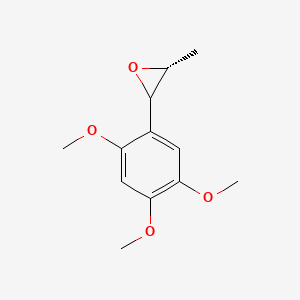
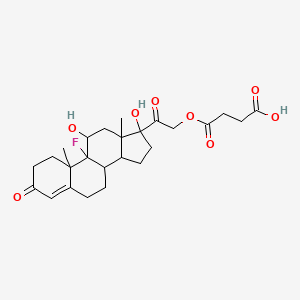
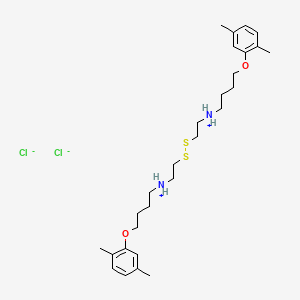
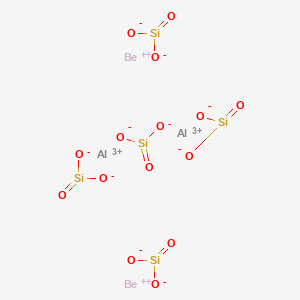
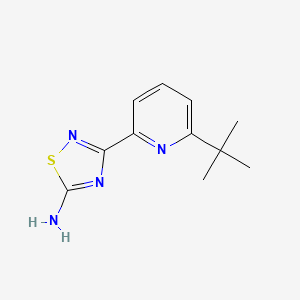
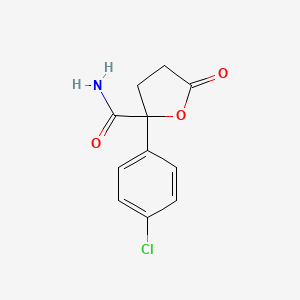
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
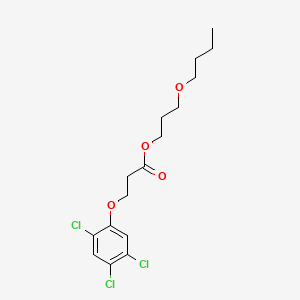
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13746822.png)
